1-Phenylprop-2-YN-1-YL N-methylcarbamate
CAS No.:
Cat. No.: VC17841565
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11NO2 |
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Molecular Weight | 189.21 g/mol |
IUPAC Name | 1-phenylprop-2-ynyl N-methylcarbamate |
Standard InChI | InChI=1S/C11H11NO2/c1-3-10(14-11(13)12-2)9-7-5-4-6-8-9/h1,4-8,10H,2H3,(H,12,13) |
Standard InChI Key | OFIKYPBVWRMHII-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)OC(C#C)C1=CC=CC=C1 |
Introduction
Chemical Structure and Nomenclature
1-Phenylprop-2-yn-1-yl N-methylcarbamate (IUPAC name: methyl N-(1-phenylprop-2-yn-1-yl)carbamate) is characterized by a propargyl alcohol skeleton (prop-2-yn-1-ol) modified at the hydroxyl group with a methylcarbamate substituent. The phenyl group is attached to the propargyl carbon adjacent to the carbamate linkage, creating a sterically hindered environment. The molecular formula is C<sub>11</sub>H<sub>11</sub>NO<sub>2</sub>, with a molecular weight of 197.21 g/mol. Key structural features include:
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A terminal alkyne group (C≡CH) at the propargyl position.
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A phenyl ring providing aromatic stability and electronic effects.
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A carbamate group (NHCOOCH<sub>3</sub>) conferring potential hydrolytic sensitivity.
The compound’s structure aligns with carbamate esters, which are widely studied for their biological activity and synthetic utility .
Synthetic Pathways
Synthesis of 1-Phenylprop-2-yn-1-ol
The propargyl alcohol precursor, 1-phenylprop-2-yn-1-ol (C<sub>9</sub>H<sub>8</sub>O, MW 132.16 g/mol), is synthesized via a Grignard reaction between benzaldehyde and ethynylmagnesium bromide in tetrahydrofuran (THF) . Key steps include:
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Reaction Setup: Benzaldehyde (2.0 mL, 19.7 mmol) is dissolved in THF (10 mL) and cooled to 0°C.
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Nucleophilic Addition: Ethynylmagnesium bromide (51 mL, 59.1 mmol) is added dropwise under inert atmosphere (Schlenk technique).
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Work-Up: The mixture is stirred at 0°C for 1 hour and room temperature for 19 hours, followed by quenching with NH<sub>4</sub>Cl and extraction with diethyl ether.
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Purification: Silica gel chromatography (pentane/EtOAc 95:5) yields the propargyl alcohol as a pale yellow powder (quantitative yield) .
Carbamoylation to Form 1-Phenylprop-2-yn-1-yl N-Methylcarbamate
The conversion of 1-phenylprop-2-yn-1-ol to the target carbamate involves reaction with methyl isocyanate (CH<sub>3</sub>NCO) under anhydrous conditions:
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Reagents: Propargyl alcohol, methyl isocyanate, and a catalyst (e.g., triethylamine or DMAP).
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Conditions: Conducted in dichloromethane (DCM) or THF at 0–25°C for 12–24 hours.
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Mechanism: Nucleophilic attack by the alcohol oxygen on the electrophilic carbonyl carbon of methyl isocyanate, followed by elimination of CO<sub>2</sub>.
Example Procedure:
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1-Phenylprop-2-yn-1-ol (1.0 mmol) is dissolved in DCM (5 mL).
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Methyl isocyanate (1.2 mmol) and triethylamine (0.1 mmol) are added under nitrogen.
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The mixture is stirred at room temperature for 24 hours, concentrated, and purified via column chromatography (hexane/EtOAc 80:20) to isolate the carbamate .
Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C<sub>11</sub>H<sub>11</sub>NO<sub>2</sub> |
Molecular Weight | 197.21 g/mol |
Density | ~1.12 g/cm³ (estimated) |
Boiling Point | ~280–300°C (decomposes) |
Solubility | Soluble in THF, DCM; insoluble in H<sub>2</sub>O |
Stability | Hydrolytically sensitive; store anhydrous at 4°C |
Spectroscopic Data:
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IR (KBr): ν ≈ 3300 cm⁻¹ (N-H stretch), 2120 cm⁻¹ (C≡C), 1700 cm⁻¹ (C=O).
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<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.4–7.2 (m, 5H, Ar-H), 5.2 (s, 1H, CH), 3.6 (s, 3H, OCH<sub>3</sub>), 2.5 (s, 1H, ≡CH) .
Regulatory Considerations
While specific data are unavailable, carbamates generally fall under HS Code 2924.29 (carbamate esters) with variable tariffs. Environmental regulations may restrict disposal due to aquatic toxicity .
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